molecular formula C13H18ClN3 B12229714 N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B12229714
M. Wt: 251.75 g/mol
InChI Key: NYEJIUZVPZNFIE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the alkylation of pyrazoles with poly(bromomethyl) compounds using t-BuOK/THF as the reaction medium . The reaction conditions often include the use of a base such as potassium tert-butoxide (t-BuOK) and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can result in various substituted pyrazoles.

Scientific Research Applications

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and inhibit specific enzymes makes it a valuable compound in both research and industrial applications.

Biological Activity

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈ClN₃
  • Molecular Weight : 251.75 g/mol
  • CAS Number : 1856045-07-2

The compound exhibits various biological activities primarily through the modulation of neurotransmitter systems and enzymatic pathways. Its structure suggests potential interactions with receptors involved in neurological processes, particularly those related to dopaminergic and serotonergic signaling.

Pharmacological Effects

  • Antidepressant Activity :
    • Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The mechanism is often linked to the inhibition of monoamine oxidase (MAO) or modulation of serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties :
    • Research indicates that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in vitro.
  • Neuroprotective Effects :
    • Preliminary studies suggest neuroprotective properties, potentially through the activation of neurotrophic factors that support neuronal survival and function.

In Vivo Studies

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to controls. Behavioral assays indicated enhanced locomotor activity and reduced immobility in forced swim tests, suggesting an antidepressant effect.

StudyModelFindings
RatReduced immobility in forced swim test, indicating antidepressant activity.
MouseDecreased levels of pro-inflammatory cytokines following treatment.

In Vitro Studies

In vitro assays have shown that the compound inhibits the activity of certain enzymes involved in inflammatory responses. For instance, it was found to reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent.

AssayResult
Nitric Oxide ProductionInhibition by 40% at 10 µM concentration.
Cytokine ReleaseSignificant reduction in TNF-alpha levels.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11-8-15-16(2)13(11)10-14-9-12-6-4-3-5-7-12;/h3-8,14H,9-10H2,1-2H3;1H

InChI Key

NYEJIUZVPZNFIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)CNCC2=CC=CC=C2.Cl

Origin of Product

United States

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